molecular formula C7H12O3 B049334 Methyl (3R)-3-methyl-4-oxopentanoate CAS No. 124686-28-8

Methyl (3R)-3-methyl-4-oxopentanoate

Cat. No. B049334
M. Wt: 144.17 g/mol
InChI Key: DPWCQWVJGUAQCY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-methyl-4-oxopentanoate, also known as MOP, is a chemical compound that belongs to the family of beta-ketoesters. It is an important intermediate in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and flavors. MOP has a unique structure that makes it an ideal candidate for a wide range of applications in the field of science and technology.

Mechanism Of Action

The mechanism of action of Methyl (3R)-3-methyl-4-oxopentanoate is not well understood. However, it is believed to act as a nucleophile in various reactions. Methyl (3R)-3-methyl-4-oxopentanoate is also believed to be involved in the formation of enolates, which are important intermediates in the synthesis of various compounds.

Biochemical And Physiological Effects

Methyl (3R)-3-methyl-4-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells. Methyl (3R)-3-methyl-4-oxopentanoate has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (3R)-3-methyl-4-oxopentanoate is its versatility. It can be used as a starting material in the synthesis of various compounds, making it an important intermediate in the field of organic synthesis. However, one of the limitations of Methyl (3R)-3-methyl-4-oxopentanoate is its high cost, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving Methyl (3R)-3-methyl-4-oxopentanoate. One area of research is the development of new methods for the synthesis of Methyl (3R)-3-methyl-4-oxopentanoate and its derivatives. Another area of research is the investigation of the mechanism of action of Methyl (3R)-3-methyl-4-oxopentanoate and its potential use in the treatment of various diseases. Finally, there is a need for further research into the biochemical and physiological effects of Methyl (3R)-3-methyl-4-oxopentanoate and its derivatives.

Synthesis Methods

Methyl (3R)-3-methyl-4-oxopentanoate can be synthesized by various methods, including the Claisen condensation reaction, the Michael addition reaction, and the aldol condensation reaction. The most commonly used method is the Claisen condensation reaction, which involves the reaction of ethyl acetoacetate with methyl bromoacetate in the presence of a strong base such as sodium ethoxide.

Scientific Research Applications

Methyl (3R)-3-methyl-4-oxopentanoate has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds such as statins, which are used as cholesterol-lowering drugs. Methyl (3R)-3-methyl-4-oxopentanoate is also used in the synthesis of agrochemicals, flavors, and fragrances. In addition, Methyl (3R)-3-methyl-4-oxopentanoate is used in the preparation of chiral building blocks, which are important in the synthesis of various biologically active compounds.

properties

CAS RN

124686-28-8

Product Name

Methyl (3R)-3-methyl-4-oxopentanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (3R)-3-methyl-4-oxopentanoate

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

DPWCQWVJGUAQCY-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)C(=O)C

SMILES

CC(CC(=O)OC)C(=O)C

Canonical SMILES

CC(CC(=O)OC)C(=O)C

synonyms

Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (R)- (9CI)

Origin of Product

United States

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